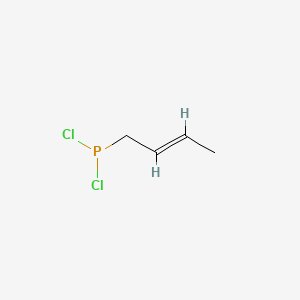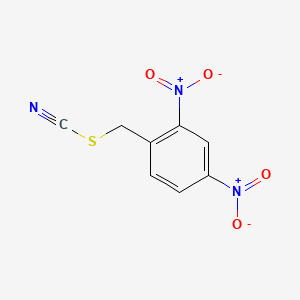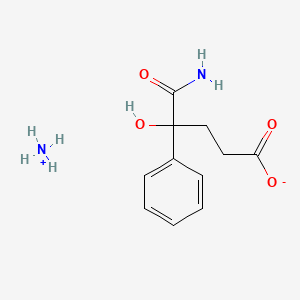
4-Hydroxy-4-phenylglutaramic acid ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-phenylglutaramic acid ammonium salt typically involves the reaction of 4-Hydroxy-4-phenylglutaramic acid with an ammonium source. One common method is to dissolve 4-Hydroxy-4-phenylglutaramic acid in a suitable solvent, such as water or ethanol, and then add ammonium hydroxide or another ammonium salt. The reaction mixture is stirred at room temperature until the formation of the ammonium salt is complete. The product can then be isolated by filtration and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to mix the reactants and control the reaction conditions precisely. This approach allows for the production of large quantities of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4-phenylglutaramic acid ammonium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-oxo-4-phenylglutaramic acid.
Reduction: Formation of 4-hydroxy-4-phenylglutaramic acid.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Hydroxy-4-phenylglutaramic acid ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-phenylglutaramic acid ammonium salt involves its interaction with specific molecular targets. The hydroxyl and phenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can affect the compound’s binding affinity and specificity for various biological targets, such as enzymes or receptors. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-4-phenylglutaramic acid: The parent compound without the ammonium salt form.
4-Hydroxy-4-phenylglutaric acid: A related compound with a carboxylic acid group instead of the amide group.
4-Phenylglutaramic acid: A similar compound lacking the hydroxyl group.
Uniqueness
4-Hydroxy-4-phenylglutaramic acid ammonium salt is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of both the hydroxyl and phenyl groups allows for diverse reactivity and potential applications. Additionally, the ammonium salt form enhances its solubility and stability, making it more suitable for certain industrial and research applications.
Propriétés
Numéro CAS |
22742-57-0 |
|---|---|
Formule moléculaire |
C11H16N2O4 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
azanium;5-amino-4-hydroxy-5-oxo-4-phenylpentanoate |
InChI |
InChI=1S/C11H13NO4.H3N/c12-10(15)11(16,7-6-9(13)14)8-4-2-1-3-5-8;/h1-5,16H,6-7H2,(H2,12,15)(H,13,14);1H3 |
Clé InChI |
AEJPUCIUNSTYHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCC(=O)[O-])(C(=O)N)O.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)
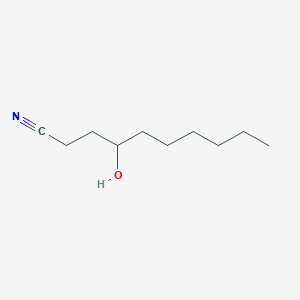

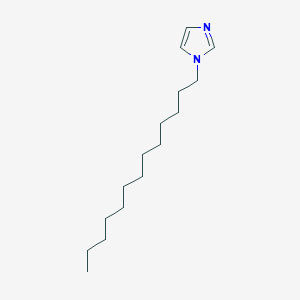
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)

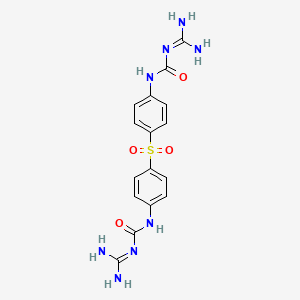
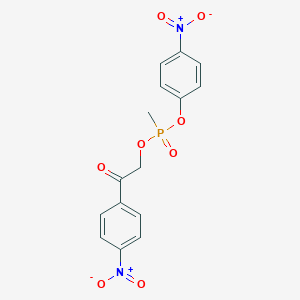

pentasilolane](/img/structure/B14706902.png)
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
